Ethyl 4-bromo-1H-indole-2-carboxylate
Overview
Description
Ethyl 4-bromo-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO2. It belongs to the class of indole derivatives, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Mechanism of Action
Target of Action
“Ethyl 4-bromo-1H-indole-2-carboxylate” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting they can have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the indole derivative .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-bromo-1H-indole-2-carboxylate is not well defined. Indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well studied. The stability, degradation, and long-term effects on cellular function of indole derivatives can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Indole derivatives can exhibit threshold effects and may have toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Indole derivatives can interact with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives can interact with transporters or binding proteins and may affect their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well studied. Indole derivatives may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl indole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the indole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the indole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an indole derivative with an amino group at the 4-position, while oxidation can produce an indole derivative with a carbonyl group .
Scientific Research Applications
Ethyl 4-bromo-1H-indole-2-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Ethyl 4-bromo-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl indole-2-carboxylate: Lacks the bromine atom at the 4-position, resulting in different reactivity and biological activity.
4-Bromo-1H-indole-2-carboxylic acid: The ethyl ester group is replaced by a carboxylic acid group, affecting its solubility and reactivity.
1H-indole-2-carboxylate derivatives: Various substitutions on the indole ring can lead to diverse biological activities and applications.
Properties
IUPAC Name |
ethyl 4-bromo-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPDUPLMXYEJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451002 | |
Record name | Ethyl 4-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103858-52-2 | |
Record name | Ethyl 4-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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